N-Acetylmethionine sulfoxide
Overview
Description
N-Acetylmethionine sulfoxide is an organic compound belonging to the class of N-acyl-L-alpha-amino acids. It is derived from methionine, an essential amino acid, through the oxidation of its sulfur atom. This compound is significant in various biological processes and has been studied for its role in oxidative stress and cellular repair mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Acetylmethionine sulfoxide can be synthesized through the oxidation of N-acetylmethionine. Common oxidizing agents used in this process include hydrogen peroxide, sodium hypochlorite, and periodic acid. The reaction typically occurs under mild conditions to prevent overoxidation to sulfone. For instance, the oxidation with hydrogen peroxide can be catalyzed by tantalum carbide, providing high yields of the sulfoxide .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of environmentally friendly oxidizing agents and catalysts to ensure high efficiency and selectivity. Methods such as the use of recyclable ion-supported hypervalent iodine reagents have been developed to facilitate the oxidation process while tolerating various functional groups .
Chemical Reactions Analysis
Types of Reactions: N-Acetylmethionine sulfoxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert it into N-acetylmethionine sulfone.
Reduction: It can be reduced back to N-acetylmethionine using reductants like dithiothreitol or thioredoxin.
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite, periodic acid.
Reduction: Dithiothreitol, thioredoxin.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: N-Acetylmethionine sulfone.
Reduction: N-Acetylmethionine.
Substitution: Various this compound derivatives.
Scientific Research Applications
N-Acetylmethionine sulfoxide has diverse applications in scientific research:
Chemistry: It serves as a model compound for studying oxidation-reduction reactions and the behavior of sulfur-containing amino acids.
Biology: It is involved in the study of oxidative stress and cellular repair mechanisms.
Medicine: Research has explored its potential in therapeutic applications, particularly in conditions related to oxidative stress and aging.
Mechanism of Action
The primary mechanism of action of N-acetylmethionine sulfoxide involves its role in oxidative stress response. When methionine residues in proteins are oxidized to methionine sulfoxide, they can be repaired by methionine sulfoxide reductases. These enzymes reduce methionine sulfoxide back to methionine, thereby maintaining protein function and protecting cells from oxidative damage . Thioredoxin often serves as a cofactor in this reduction process .
Comparison with Similar Compounds
Methionine sulfoxide: Similar in structure but lacks the acetyl group.
N-Acetylmethionine: The reduced form of N-acetylmethionine sulfoxide.
Methionine sulfone: The fully oxidized form of methionine.
Uniqueness: this compound is unique due to its specific role in the reversible oxidation-reduction cycle involving methionine residues. This reversible oxidation is crucial for cellular protection against oxidative stress, distinguishing it from other sulfur-containing compounds that may not participate in such reversible processes .
Properties
IUPAC Name |
2-acetamido-4-methylsulfinylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c1-5(9)8-6(7(10)11)3-4-13(2)12/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIMMZJBURSMON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCS(=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70952840 | |
Record name | 2-[(1-Hydroxyethylidene)amino]-4-(methanesulfinyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70952840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3054-51-1 | |
Record name | N-Acetylmethionine sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003054511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(1-Hydroxyethylidene)amino]-4-(methanesulfinyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70952840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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